molecular formula C14H17NO4 B14306567 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione CAS No. 113682-25-0

2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14306567
CAS No.: 113682-25-0
M. Wt: 263.29 g/mol
InChI Key: ISKLKHYOZPHIJA-UHFFFAOYSA-N
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Description

2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a tert-butoxy group and a hydroxyethyl group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with tert-butyl alcohol and appropriate reagents under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tert-butoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in new functionalized isoindole derivatives.

Scientific Research Applications

2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-tert-Butoxy-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione include other isoindole derivatives with different substituents, such as:

  • This compound analogs with varying alkyl or aryl groups.
  • Isoindole derivatives with different functional groups, such as methoxy or ethoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of tert-butoxy and hydroxyethyl groups, which may confer distinct chemical and biological properties compared to other isoindole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

113682-25-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[2-hydroxy-1-[(2-methylpropan-2-yl)oxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-11(8-16)15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7,11,16H,8H2,1-3H3

InChI Key

ISKLKHYOZPHIJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CO)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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